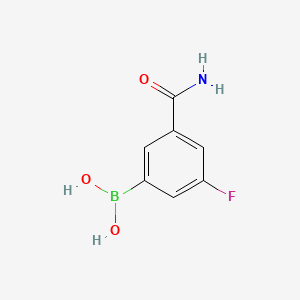

(3-Carbamoyl-5-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-carbamoyl-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMWTTRIUYYHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660237 | |

| Record name | (3-Carbamoyl-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-66-0 | |

| Record name | B-[3-(Aminocarbonyl)-5-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carbamoyl-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminocarbonyl)-5-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid: Properties, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, (3-Carbamoyl-5-fluorophenyl)boronic acid has emerged as a pivotal building block. Its strategic importance stems from the unique combination of three key functional groups integrated into a single, stable phenylboronic acid scaffold: a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a hydrogen-bond-donating carbamoyl (carboxamide) group.

Boronic acids are renowned for their versatile reactivity, stability, and relatively low toxicity, making them indispensable reagents in synthetic chemistry.[1] First synthesized in 1860, their application as crucial intermediates has grown exponentially, particularly with the advent of palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on boronic acids for the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4] Simultaneously, the carbamoyl group provides a site for crucial hydrogen bonding interactions, which can significantly influence a molecule's solubility and its ability to engage with protein active sites. This compound offers a convergent and efficient means to introduce this trifunctional pharmacophore into target molecules, accelerating the drug discovery pipeline.[4]

This guide provides an in-depth examination of the chemical properties, reactivity, and practical applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is typically supplied as a white to off-white solid and is stable under standard ambient conditions.[5][6]

Data Summary Table

For ease of reference, the core identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871332-66-0 | [7] |

| Molecular Formula | C₇H₇BFNO₃ | [5][7] |

| Molecular Weight | 182.94 g/mol | [5] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3-Borono-5-fluorobenzamide, 3-(Aminocarbonyl)-5-fluorobenzeneboronic acid | [7] |

| Physical Form | Solid | [5] |

| SMILES String | NC(C1=CC(F)=CC(B(O)O)=C1)=O | [5] |

| InChI Key | FTMWTTRIUYYHDE-UHFFFAOYSA-N | [5] |

| Solubility | Soluble in polar organic solvents like DMF, alcohols, and THF. Insoluble in nonpolar solvents like hexane. | [8] |

| Storage | Inert atmosphere, Room Temperature, Keep container dry | [9][10] |

PART 2: Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][8] This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[11]

The Suzuki-Miyaura Coupling Mechanism: A Self-Validating Catalytic Cycle

The success of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical and interdependent, designed to maximize yield and minimize side reactions like protodeboronation (the undesired cleavage of the C-B bond).[11]

The generally accepted mechanism proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a borate intermediate (Ar²-B(OH)₃⁻). This activated species then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Application: Why This Specific Boronic Acid?

-

Fluorine's Influence: The strongly electron-withdrawing fluorine atom can increase the acidity of the boronic acid, potentially influencing the rate of transmetalation.[1] In the final product, the fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4]

-

Carbamoyl Group's Role: The amide functionality is a key pharmacophoric feature. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, directional interactions with biological targets. This group also tends to increase the polarity of the molecule, which can be tuned to balance solubility and permeability.

PART 3: A Field-Proven Experimental Protocol

The following protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling reaction using this compound. The rationale behind each component choice is explained to ensure reproducibility and understanding.

Workflow Diagram: From Setup to Purified Product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with this compound.

Materials:

-

This compound (1.2 eq.)

-

Aryl Bromide (1.0 eq.)

-

Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.02 - 0.05 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.), as a 2M aqueous solution

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel

Protocol:

-

Reaction Setup (The Inert Environment is Key):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and Pd(dppf)Cl₂ catalyst (0.03 eq.).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates.

-

-

Degassing (Critical for Catalyst Longevity):

-

Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Causality: The Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation. Thorough degassing is essential for a reproducible and high-yielding reaction.

-

-

Solvent and Base Addition:

-

Via syringe, add the degassed 1,4-dioxane followed by the degassed 2M aqueous K₂CO₃ solution.

-

Causality: A mixed solvent system like dioxane/water ensures solubility for both the organic substrates and the inorganic base. The base is crucial for activating the boronic acid to form the reactive boronate species required for transmetalation.[12]

-

-

Reaction Execution and Monitoring:

-

Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every hour, checking for the disappearance of the aryl bromide starting material.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Causality: The workup procedure is designed to remove the inorganic base, salts, and water-soluble byproducts, isolating the crude organic product.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the pure fractions and remove the solvent to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

PART 4: Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols.

-

Hazard Identification: this compound and its relatives are classified as harmful if swallowed and may cause skin and eye irritation.[9][13][14]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, nitrile gloves, and safety glasses with side shields when handling this chemical.[10]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10][13] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][13] The compound should be kept under an inert atmosphere to prevent potential degradation, particularly the formation of boroxime anhydrides through dehydration.

Conclusion

This compound is a high-value, multifunctional reagent that provides chemists with a direct route to installing a fluorinated, hydrogen-bonding benzamide moiety. Its reliable performance in Suzuki-Miyaura cross-coupling reactions, combined with the desirable physicochemical properties imparted by its constituent groups, solidifies its role as a critical tool in the synthesis of novel therapeutics and advanced materials. A comprehensive understanding of its properties, reactivity, and handling, as detailed in this guide, is paramount for its successful and safe implementation in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Carbamoyl-5-fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pschemicals.com [pschemicals.com]

- 8. Page loading... [guidechem.com]

- 9. achmem.com [achmem.com]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Carbamoyl-5-fluorophenyl)boronic acid, bearing the CAS Number 871332-66-0 , has emerged as a pivotal structural motif in contemporary medicinal chemistry.[1][2] Its unique trifunctional architecture—featuring a boronic acid for versatile cross-coupling, a carbamoyl group for crucial hydrogen bonding interactions, and a fluorine atom for modulating physicochemical properties—renders it an invaluable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and applications, with a particular focus on its role in the development of targeted therapies such as PARP inhibitors. Detailed experimental protocols and an analysis of the structure-activity relationships enabled by this key intermediate are presented to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Boronic acids, on the other hand, are celebrated for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the efficient formation of carbon-carbon bonds.[4] this compound synergistically combines these features, providing a pre-functionalized aromatic ring that can be readily incorporated into diverse molecular scaffolds. The meta-positioning of the carbamoyl and fluoro substituents offers a distinct electronic and steric profile, influencing both reaction outcomes and the pharmacological properties of the final compounds.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 871332-66-0 | [1][2] |

| Molecular Formula | C₇H₇BFNO₃ | [1] |

| Molecular Weight | 182.94 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 280-286 °C | [5] |

| SMILES | NC(C1=CC(F)=CC(B(O)O)=C1)=O | [1] |

| InChI Key | FTMWTTRIUYYHDE-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Synthesis of this compound

The synthesis of this compound can be approached from commercially available starting materials. A plausible and efficient synthetic route begins with 3,5-difluorobenzonitrile.

Conceptual Synthetic Workflow

The overall strategy involves the selective hydrolysis of one nitrile group to a carboxamide, followed by a borylation reaction to install the boronic acid moiety. This multi-step process requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations.

Step 1: Selective Hydrolysis of 3,5-Difluorobenzonitrile to 3,5-Difluorobenzamide

-

Rationale: The nitrile group of 3,5-difluorobenzonitrile can be hydrolyzed to the corresponding primary amide under controlled acidic or basic conditions.[6] Careful selection of reagents and temperature is crucial to prevent over-hydrolysis to the carboxylic acid.

-

Procedure:

-

To a stirred solution of 3,5-difluorobenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-difluorobenzamide.

-

Step 2: Directed Borylation of 3,5-Difluorobenzamide

-

Rationale: The amide group can direct an ortho-lithiation, which can then be quenched with a boron electrophile to install the boronic acid group. This directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.

-

Procedure:

-

Dissolve 3,5-difluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 2 hours.

-

Add triisopropyl borate (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

-

Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

-

Applications in Drug Discovery: A Focus on PARP Inhibitors

This compound is a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[7]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Role in the Synthesis of Rucaparib

Rucaparib (Rubraca®) is a PARP inhibitor approved for the treatment of ovarian cancer.[8][9] While the exact commercial synthesis is proprietary, this compound represents a key precursor for the synthesis of the core scaffold of Rucaparib and other related PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is critical for the activity of the resulting PARP inhibitors.

-

Carbamoyl Group: The primary amide is crucial for forming key hydrogen bond interactions with the nicotinamide-binding pocket of the PARP enzyme. This interaction mimics the binding of the natural substrate, NAD+.

-

Fluorine Atom: The fluorine atom at the 5-position serves multiple purposes. Its electron-withdrawing nature can influence the acidity of the boronic acid and the electronic properties of the aromatic ring, potentially enhancing binding affinity.[3] Furthermore, the C-F bond can block sites of metabolism, improving the pharmacokinetic profile of the drug.

Key Synthetic Transformation: The Suzuki-Miyaura Coupling

The primary utility of this compound in synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a biaryl linkage, a common motif in pharmaceuticals.

General Suzuki-Miyaura Coupling Protocol

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

-

Rationale: This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. The choice of catalyst, base, and solvent can be critical and may require optimization depending on the specific substrates. The reactivity of the aryl halide typically follows the trend I > Br > Cl.

-

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Conclusion

This compound is a sophisticated and highly valuable building block for drug discovery and development. Its strategic combination of a versatile boronic acid handle, a key hydrogen-bonding carbamoyl group, and a property-modulating fluorine atom makes it an ideal starting material for the synthesis of complex and potent therapeutic agents. A deep understanding of its synthesis, properties, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for medicinal chemists aiming to develop next-generation targeted therapies.

References

- 1. 3-Carbamoyl-5-fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3-carbamoyl-5-fluoro-phenyl)boronicacid - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 6. 3,5-Difluorobenzonitrile | 64248-63-1 | Benchchem [benchchem.com]

- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer | Semantic Scholar [semanticscholar.org]

- 9. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

(3-Carbamoyl-5-fluorophenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and both fluoro- and carbamoyl- groups for modulating physicochemical and pharmacological properties, makes it an invaluable reagent. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, with a particular focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction: A Versatile Building Block

Boronic acids are a class of organoboron compounds distinguished by their stability, low toxicity, and versatile reactivity.[1][2] First synthesized in 1860, their prominence has surged in recent decades, largely driven by their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction provides a powerful and tolerant method for forming carbon-carbon (C-C) bonds, a foundational process in the synthesis of complex organic molecules.[4]

This compound belongs to this vital class of reagents. Its utility is enhanced by the strategic placement of two key functional groups on the phenyl ring:

-

A Fluoro- Group (-F): The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring.[3] In a pharmaceutical context, the introduction of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby strengthening binding interactions with biological targets.[3]

-

A Carbamoyl- Group (-CONH₂): This group is a hydrogen bond donor and acceptor, capable of forming crucial interactions with protein active sites. The term "carbamoyl" refers to the radical —C(O)N(R)₂, where R is hydrogen in this case.[5] It can improve aqueous solubility and provides a vector for molecular recognition.

The combination of these three functionalities—the reactive boronic acid, the metabolic shield of fluorine, and the interactive carbamoyl group—makes this molecule a highly sought-after intermediate in the synthesis of novel therapeutic agents.[1]

Physicochemical Properties and Handling

Accurate knowledge of a compound's properties is essential for its effective use in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BFNO₃ | [6] |

| Molecular Weight | 182.94 g/mol | [6] |

| CAS Number | 871332-66-0 | N/A |

| Appearance | White to off-white solid/crystalline powder | |

| SMILES String | NC(C1=CC(F)=CC(B(O)O)=C1)=O | [6] |

| InChI Key | FTMWTTRIUYYHDE-UHFFFAOYSA-N | [6] |

Solubility and Stability: Boronic acids exhibit variable solubility. While some have low aqueous solubility, this can be improved by the addition of monosaccharides or polyols like mannitol, which form more soluble boronate esters.[7] They are generally stable to air and moisture, making them easier to handle than many other organometallic reagents.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, dark place at room temperature.[8]

Safety and Handling: this compound should be handled in accordance with standard laboratory safety procedures. It is advisable to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process allows for the precise formation of a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon from an organic halide or triflate.

Mechanistic Overview and Causality

The reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to rational protocol design and troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[4]

-

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base (e.g., K₂CO₃, CsF) coordinates to the boron atom, forming a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group (Ar') to the palladium, displacing the halide.[9][10] The choice of base is critical and can prevent side reactions like protodeboronation.[9]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond of the final product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to repeat.

The electron-withdrawing fluoro- and carbamoyl- groups on this compound can make the transmetalation step slower compared to electron-rich boronic acids. Therefore, careful selection of the catalyst, ligand, and base is essential for achieving high yields.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general, robust method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize N-(3'-fluoro-5'-(4-methylphenyl)biphenyl-3-yl)acetamide from this compound and 1-bromo-4-methylbenzene.

Materials:

-

This compound (1.0 eq)

-

Aryl Halide (e.g., 1-bromo-4-methylbenzene) (1.2 eq)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.02 - 0.05 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃, anhydrous) (2.0 - 3.0 eq)

-

Solvent: A mixture such as Dimethylformamide (DMF) and Water (e.g., 4:1 or 5:1 ratio) or Dioxane/Water.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl bromide (1.2 eq), and the base (K₂CO₃, 2.0 eq).

-

Rationale: Flame-drying the glassware removes adsorbed water, which can lead to a competing side reaction called protodeboronation, where the boronic acid is converted back to an arene. Using a slight excess of the aryl bromide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling.

-

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is crucial to protect the catalyst and ensure its longevity in the catalytic cycle.

-

-

Solvent Degassing: While the flask is purging, degas the solvent mixture (DMF/Water). This can be done by bubbling the inert gas through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique (3 cycles).

-

Rationale: Solvents can dissolve a significant amount of oxygen. Degassing is another critical step to prevent catalyst deactivation. The presence of water in the solvent system is often beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

-

Addition of Catalyst and Solvent: Briefly remove the septum and add the palladium catalyst [Pd(PPh₃)₄] (0.03 eq) to the flask against a positive flow of inert gas. Immediately add the degassed solvent mixture via syringe.

-

Rationale: The catalyst is added last to minimize its exposure to the atmosphere. The amount of catalyst is typically between 2-5 mol%, which is sufficient for efficient turnover without being wasteful.

-

-

Reaction Execution: Lower the flask into an oil bath and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Rationale: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination. The optimal temperature depends on the reactivity of the specific substrates and catalyst used.[11]

-

-

Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and DMF. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography on silica gel to obtain the pure biaryl compound.

-

Rationale: The aqueous work-up is a standard procedure to separate the organic product from the inorganic salts and polar solvent. Chromatographic purification is necessary to remove any unreacted starting materials, catalyst residues, and reaction byproducts.

-

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure provides a reliable platform for introducing key pharmacophores into complex molecular architectures via the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its fundamental properties and the mechanistic principles behind its reactivity, researchers can effectively leverage this compound to accelerate the development of the next generation of advanced organic molecules.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents [patents.google.com]

- 6. 3-Carbamoyl-5-fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

(3-Carbamoyl-5-fluorophenyl)boronic acid structure

An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid: Structure, Synthesis, and Applications

Introduction

This compound is a specialized bifunctional reagent that has emerged as a significant building block in the fields of medicinal chemistry and advanced organic synthesis. Its unique molecular architecture, featuring a boronic acid moiety, a fluorine substituent, and a carbamoyl group on a phenyl ring, offers a convergence of reactivity and structural properties. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The strategic placement of a fluorine atom and a carbamoyl group provides medicinal chemists with tools to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions through hydrogen bonding.[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's structure, physicochemical properties, synthetic pathways, and core applications, with a focus on the underlying chemical principles and field-proven methodologies.

Physicochemical Properties and Structural Elucidation

The utility of this compound is directly linked to its distinct chemical and physical characteristics. A summary of its key identifiers and properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 871332-66-0 | [4] |

| Chemical Formula | C₇H₇BFNO₃ | [4][5] |

| Molecular Weight | 182.94 g/mol | [5] |

| Physical Form | Solid | [5] |

| SMILES | NC(C1=CC(F)=CC(B(O)O)=C1)=O | [5] |

| InChI Key | FTMWTTRIUYYHDE-UHFFFAOYSA-N | [5] |

Molecular Structure and Functional Group Analysis

The structure of this compound is defined by the interplay of its three key functional groups attached to the aromatic core.

-

Boronic Acid [-B(OH)₂]: This group is the reactive center for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures.[6] Its Lewis acidic nature also allows it to act as a covalent binder to diols, a property exploited in sensors and bioconjugation. Boronic acids are prone to dehydration, which can lead to the formation of a cyclic trimeric anhydride known as a boroxine. This process is reversible upon addition of water.[7]

-

Carbamoyl Group [-C(=O)NH₂]: This amide group is a key structural motif in medicinal chemistry. It can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), facilitating strong interactions with biological targets. It also serves as a robust synthetic handle for further molecular elaboration.

-

Fluorine Atom [-F]: The fluorine substituent is a powerful tool for modulating molecular properties. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the pKa of the boronic acid. In drug design, fluorine substitution is often used to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[8][9]

Anticipated Spectral Characteristics

| Technique | Expected Features | Rationale |

| ¹H NMR | Aromatic protons appearing as distinct multiplets. Broad singlets for -OH and -NH₂ protons, which are exchangeable with D₂O. | The fluorine and carbamoyl groups create a unique electronic environment, leading to complex splitting patterns for the aromatic protons. The acidic protons of the boronic acid and amide groups typically appear as broad signals. |

| ¹³C NMR | Signals for aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to the boron atom may be broad or unobserved. | The C-F and C-B couplings will be observable. The carbon directly bonded to the boron atom often experiences quadrupolar relaxation, leading to significant signal broadening or disappearance.[13][14] |

| ¹⁹F NMR | A single resonance, likely a triplet or doublet of doublets, corresponding to the single fluorine atom on the ring. | Coupling to the ortho and para aromatic protons will dictate the multiplicity of the signal. |

| ¹¹B NMR | A single, relatively broad signal in the range of δ 28-31 ppm. | This is characteristic of a trigonal planar arylboronic acid. The chemical shift and line width can be sensitive to solvent and concentration.[13][14] |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3200-3500), N-H stretches (~3100-3400), C=O stretch (~1650-1680), strong B-O stretch (~1350). | These signals correspond to the key functional groups: the hydroxyls of the boronic acid, the primary amide, and the boron-oxygen bond.[10][11] |

Synthesis and Purification

The synthesis of this compound can be approached through established organometallic methodologies. A plausible and robust retrosynthetic pathway begins with a commercially available di-substituted benzene derivative.

Proposed Synthetic Protocol: Lithiation-Borylation Route

This protocol describes a common and effective method for synthesizing arylboronic acids from aryl halides.[1] The causality behind the experimental choices is critical for success.

Objective: To synthesize this compound from 3-bromo-5-fluorobenzamide.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromo-5-fluorobenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Expertise & Rationale: Anhydrous conditions are paramount. Organolithium reagents are extremely reactive towards protic sources like water, which would quench the reaction. Flame-drying the glassware removes adsorbed moisture.

-

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Expertise & Rationale: Low temperature is crucial to prevent side reactions, such as the reaction of the highly basic n-BuLi with the amide proton or unwanted aromatic substitutions. It ensures the selective metal-halogen exchange.

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Expertise & Rationale: A slight excess of n-BuLi ensures complete conversion. Slow addition prevents localized heating. The 1-hour stir time allows the slow metal-halogen exchange to proceed to completion, forming the desired aryllithium intermediate.

-

-

Borylation: To the aryllithium solution, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature overnight.

-

Expertise & Rationale: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. Using a bulky borate ester like triisopropyl borate can help minimize the formation of over-arylated boron species. Allowing the reaction to warm slowly ensures the reaction goes to completion.

-

-

Hydrolysis (Workup): Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

-

Expertise & Rationale: The acidic workup serves two purposes: it neutralizes any remaining organolithium reagent and hydrolyzes the boronate ester intermediate to the final boronic acid product.

-

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Expertise & Rationale: This standard liquid-liquid extraction isolates the product from inorganic salts and other aqueous-soluble components.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as a water/acetonitrile mixture.

-

Expertise & Rationale: Recrystallization is an effective method for purifying solid boronic acids. The choice of solvent is critical and may require some optimization. This step also helps to break down any boroxine that may have formed.[7]

-

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for constructing C(sp²)-C(sp²) bonds.[6]

The Catalytic Cycle

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Example Experimental Protocol: Synthesis of a Biaryl Compound

Objective: To couple this compound with 4-bromoanisole.

Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and the precise stoichiometry of reagents. The choice of a robust catalyst system ensures high conversion even with potentially challenging substrates.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Expertise & Rationale: A slight excess of the boronic acid is often used to drive the reaction to completion. K₃PO₄ is a moderately strong base effective for activating the boronic acid for transmetalation, particularly for those that may be prone to decomposition.[15]

-

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the vessel.

-

Expertise & Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst that generates the active Pd(0) species in situ. Modern, more active precatalysts can also be used for faster or lower temperature reactions.[15]

-

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen or argon through the solution.

-

Expertise & Rationale: The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species. Degassing is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

-

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and monitor by TLC or LC-MS until the starting aryl halide is consumed.

-

Expertise & Rationale: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Reaction monitoring is essential to determine the endpoint and prevent the formation of degradation byproducts.

-

-

Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Expertise & Rationale: Standard workup procedures isolate the desired biaryl product. Column chromatography is typically required to separate the product from residual starting materials, catalyst-derived impurities, and homocoupled byproducts.

-

Safety and Handling

This compound, like many organic reagents, requires careful handling to ensure laboratory safety.

| Hazard Category | Description & Precautionary Measures | Reference |

| Acute Toxicity | Harmful if swallowed (H302) or inhaled (H332). Do not eat, drink, or smoke when using. Use only in a well-ventilated area or fume hood. | [16][17] |

| Skin Irritation | Causes skin irritation (H315). Wear protective nitrile gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling. | [16][18] |

| Eye Irritation | Causes serious eye irritation (H319). Wear safety glasses or goggles. An eyewash station should be readily accessible. | [16][18] |

| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. | [16] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature. | [16][19] |

Trustworthiness: Adherence to these safety protocols is a self-validating system for minimizing exposure and ensuring safe laboratory operations. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[17][18][19]

Conclusion

This compound stands out as a highly valuable and versatile building block. Its trifunctional nature provides a powerful platform for constructing complex molecules with precise control over their final properties. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura coupling, and adherence to rigorous synthetic and handling protocols, enables researchers to fully exploit its potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. 3-Carbamoyl-5-fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. achmem.com [achmem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

A Comprehensive Safety and Handling Guide for (3-Carbamoyl-5-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(3-Carbamoyl-5-fluorophenyl)boronic acid , a key building block in contemporary medicinal chemistry and materials science, requires meticulous handling and a thorough understanding of its safety profile. This guide, designed for the experienced researcher, moves beyond a standard safety data sheet (SDS) to provide a deeper, field-tested perspective on its safe utilization. We will explore the causality behind recommended safety protocols, offering a self-validating system for laboratory practice grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Compound Identity and Physicochemical Profile

This compound is a solid organic compound valued for its utility in Suzuki-Miyaura cross-coupling reactions. A clear understanding of its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 871332-66-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₇BFNO₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 182.94 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, under inert atmosphere | --INVALID-LINK-- |

Expert Insight: The "inert atmosphere" recommendation is critical. Arylboronic acids are susceptible to oxidative degradation and can undergo dehydration to form boroxines (cyclic anhydrides). This process can alter the compound's reactivity and stoichiometry in sensitive reactions. Storing under nitrogen or argon, even for short periods, is a best practice that ensures reproducibility.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding the specific hazard statements is crucial for implementing appropriate protective measures.[1]

-

GHS Classification:

-

GHS Label Elements:

The following diagram illustrates the logical flow from hazard classification to the required personal protective equipment (PPE).

Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to minimize exposure and maintain compound integrity.

Exposure Control and Personal Protection

The causality is simple: the identified hazards (skin, eye, and respiratory irritation) are mitigated by creating physical barriers and ensuring adequate ventilation.

-

Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood.[1] This is the primary defense against respiratory irritation (H335).

-

Eye/Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2] A face shield should be used when handling larger quantities or if there is a significant splash risk.[1]

-

Skin Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact. A lab coat is mandatory. For extensive handling, consider a chemically resistant apron.

-

Respiratory Protection: If dust is generated outside of a fume hood (a situation to be avoided), a NIOSH-approved particulate respirator is necessary.[1]

Conditions for Safe Storage

The goal of proper storage is twofold: to prevent accidental exposure and to preserve the chemical's stability.

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is crucial for preventing degradation.[4]

-

Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data for this compound is limited, boronic acids as a class can react with strong oxidizers.

Trustworthiness Check: Why is dryness so important? Boronic acids can participate in equilibrium with their anhydride form (boroxine). The presence of water can shift this equilibrium. For quantitative applications like Suzuki coupling, using a compound with an unknown ratio of boronic acid to boroxine can lead to failed reactions and irreproducible results.

Emergency Procedures: A Self-Validating System

Emergency preparedness transforms a potential incident into a controlled event. These protocols must be understood before they are needed.

First-Aid Measures

The response to an exposure is dictated by the GHS classifications.

-

If Inhaled (P304+P340): Immediately remove the person to fresh air and keep them comfortable for breathing.[1] If respiratory irritation persists or if the person feels unwell, seek medical attention.

-

If on Skin (P302+P352): Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs (H315), seek medical advice.[5] Contaminated clothing should be removed and washed before reuse.[5]

-

If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes. If eye irritation persists (H319), get medical advice/attention.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Accidental Release Measures (Spill Protocol)

For a solid, non-volatile irritant, the primary goals are to prevent dust generation and contain the material.

Experimental Protocol: Minor Spill Cleanup (<1 g)

-

Alert & Assess: Alert personnel in the immediate area. Ensure the spill does not pose a fire hazard.

-

Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

-

Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the solid from becoming airborne.[6]

-

Collect: Carefully sweep the material and absorbent into a designated, sealable waste container.[7] Do not create dust. A plastic dustpan is preferable to avoid static.[8]

-

Decontaminate: Wipe the spill area with a damp cloth or paper towel.

-

Dispose: Place all cleanup materials (gloves, wipes, absorbent) into the sealed container. Label it clearly as "Hazardous Waste: this compound spill debris."[9]

-

Report: Inform your laboratory supervisor of the incident.

The following workflow diagram outlines the decision-making process for an accidental release.

Fire-Fighting Measures

While not classified as flammable, the compound will burn. Thermal decomposition may produce hazardous gases.

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: Thermal decomposition can generate toxic fumes, including carbon oxides, nitrogen oxides, hydrogen fluoride, and borane/boron oxides.[1]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Conclusion: A Culture of Safety

This compound is a powerful tool in chemical synthesis. Its effective use is inextricably linked to a comprehensive understanding of its hazards and the implementation of robust safety protocols. By understanding the why behind each recommendation—from inert atmosphere storage to prevent boroxine formation, to the use of a fume hood to mitigate respiratory irritation—researchers can build a self-validating system of safety that protects themselves, their colleagues, and the integrity of their scientific work.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. achmem.com [achmem.com]

- 5. chem-space.com [chem-space.com]

- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 7. offices.austincc.edu [offices.austincc.edu]

- 8. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

(3-Carbamoyl-5-fluorophenyl)boronic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Fluorinated Arylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has proven to be a powerful approach for optimizing pharmacokinetic and pharmacodynamic properties. (3-Carbamoyl-5-fluorophenyl)boronic acid, a trifunctional reagent, stands at the confluence of these strategies, offering a unique building block for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and application in drug discovery, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights and protocols presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Commercial Availability

This compound, with the CAS number 871332-66-0, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₇BFNO₃ |

| Molecular Weight | 182.94 g/mol |

| SMILES | NC(=O)c1cc(F)cc(B(O)O)c1 |

| InChI Key | FTMWTTRIUYYHDE-UHFFFAOYSA-N |

This compound is readily available from a range of commercial suppliers catering to the research and development sector. Notable vendors include Sigma-Aldrich, Achmem[1], and Santa Cruz Biotechnology[2]. It is typically supplied in quantities ranging from milligrams to grams, with purity levels suitable for early-stage drug discovery research. Researchers should note that some suppliers provide this product as part of a collection for early discovery and may not perform extensive analytical characterization; therefore, buyers may need to independently verify the identity and purity of the material.

Synthesis of this compound: A Conceptual Workflow

A general workflow for such a synthesis is depicted below:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Steps of the Conceptual Protocol:

-

Starting Material Selection: The synthesis would likely commence with a suitably substituted benzene ring, such as 3-bromo-5-fluorobenzamide. The bromine atom provides a handle for metallation, while the carbamoyl and fluoro groups are already in the desired positions.

-

Formation of the Organometallic Intermediate:

-

Grignard Reagent: The aryl bromide can be converted to the corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Organolithium Reagent: Alternatively, and often preferred for its higher reactivity, the aryl bromide can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) to undergo lithium-halogen exchange.

-

-

Borylation: The freshly prepared organometallic intermediate is then reacted with a trialkyl borate, for instance, trimethyl borate or triisopropyl borate. This reaction forms a boronate ester intermediate.

-

Hydrolysis: The final step involves the acidic workup of the reaction mixture. The addition of an aqueous acid, such as hydrochloric acid, hydrolyzes the boronate ester to yield the desired this compound.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Quality Control and Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis, as impurities can significantly impact reaction outcomes and lead to the formation of undesired byproducts. A comprehensive quality control regimen should include the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and types of protons in the molecule, confirming the presence of the aromatic protons and the amide protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the aromatic ring.

-

¹³C NMR: This analysis confirms the carbon framework of the molecule. The number of signals and their chemical shifts will correspond to the unique carbon atoms in the structure. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

-

¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. The chemical shift of the boron atom can confirm the presence of the boronic acid moiety and can also be used to assess the potential for the formation of boroxine anhydrides, which can occur upon dehydration.

-

¹⁹F NMR: This is essential for confirming the presence and position of the fluorine atom on the aromatic ring.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. By using a suitable column and mobile phase, it is possible to separate the desired product from any starting materials, byproducts, or degradation products, allowing for accurate quantification of purity.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many drug molecules[3].

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the carbamoyl group can participate in hydrogen bonding interactions with biological targets.

General Protocol for Suzuki-Miyaura Coupling using this compound:

The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, and temperature) will vary depending on the specific aryl halide coupling partner.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Procedure:

-

Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), and a suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, typically 2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) several times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, toluene, or dimethylformamide). To this mixture, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium precursor like palladium(II) acetate and a suitable phosphine ligand). The catalyst loading is typically in the range of 1-5 mol%.

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80 °C and 110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Conclusion and Future Outlook

This compound is a commercially available and highly valuable reagent for drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, quality control, and application in key synthetic transformations like the Suzuki-Miyaura coupling is essential for its effective utilization. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such fluorinated and functionalized building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

The Indispensable Role of Fluorinated Boronic Acids in Modern Organic Synthesis: A Technical Guide

Introduction: The Strategic Advantage of Fluorination in Boronic Acid Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for fine-tuning chemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] When these properties are combined with the synthetic versatility of boronic acids, a powerful class of reagents emerges: fluorinated boronic acids.

This guide provides an in-depth exploration of fluorinated boronic acids, from their synthesis and unique properties to their ever-expanding applications in organic chemistry. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage these remarkable building blocks to accelerate innovation. Boronic acids are pivotal in a multitude of organic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3] The introduction of fluorine to the boronic acid scaffold enhances these capabilities, offering a pathway to novel chemical entities with tailored functionalities.[4][5]

The Impact of Fluorination on the Physicochemical Properties of Arylboronic Acids

The substitution of hydrogen with fluorine on an arylboronic acid has significant and predictable effects on its electronic properties. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[6] This enhanced acidity is a critical factor influencing the reactivity of the boronic acid in various chemical transformations.

One of the most direct measures of this effect is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. As illustrated in the table below, the introduction of fluorine substituents generally leads to a decrease in the pKa of phenylboronic acid, with the effect being most pronounced with multiple fluorine substitutions. This trend is crucial for understanding and predicting reactivity in reactions where the formation of a boronate species is a key mechanistic step.[6]

| Boronic Acid | pKa |

| Phenylboronic Acid | 8.8 |

| 4-Fluorophenylboronic Acid | 8.77[6] |

| 2-Fluorophenylboronic Acid | 8.7 |

| 3,5-Difluorophenylboronic Acid | 7.5 |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[6] |

| Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids. |

Synthesis of Fluorinated Boronic Acids: Modern Methodologies

The efficient synthesis of fluorinated boronic acids is critical for their widespread application. While traditional methods often rely on the borylation of pre-functionalized haloarenes, modern techniques focus on direct C-H bond activation, offering a more atom-economical and convergent approach.

Iridium-Catalyzed ortho-C–H Borylation of Fluoroarenes

A particularly powerful method for the synthesis of ortho-fluorinated arylboronic acids is the iridium-catalyzed C–H borylation of fluoroarenes.[7] This reaction exhibits high regioselectivity, directly functionalizing the C-H bond positioned ortho to the fluorine atom. The fluorine atom is believed to act as a directing group, facilitating the C-H activation step.[8][9]

Figure 1: Simplified workflow for Iridium-catalyzed ortho-C-H borylation.

Experimental Protocol: Iridium-Catalyzed ortho-Borylation of Fluorobenzene

The following is a representative protocol for the iridium-catalyzed ortho-borylation of fluorobenzene.

Materials:

-

[Ir(OMe)(COD)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Fluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ir(OMe)(COD)]₂ (0.01 mmol, 1 mol%) and dtbpy (0.02 mmol, 2 mol%).

-

Anhydrous THF (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

-

Bis(pinacolato)diboron (1.1 mmol) and fluorobenzene (1.0 mmol) are added sequentially.

-

The flask is sealed and the reaction mixture is stirred at 80 °C for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 2-fluorophenylboronic acid pinacol ester.

Potassium Organotrifluoroborates: Stable and Versatile Boronic Acid Surrogates

While boronic acids are immensely useful, they can be prone to decomposition via protodeboronation, especially under basic conditions, and can form cyclic anhydrides (boroxines), which complicates stoichiometry.[10] A significant advancement in circumventing these stability issues is the use of potassium organotrifluoroborates (R-BF₃K).[11][12] These crystalline salts are air- and moisture-stable, easy to handle, and can be stored for extended periods without degradation.[11]

Potassium organotrifluoroborates are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[12] They serve as excellent surrogates for boronic acids in a variety of cross-coupling reactions, slowly releasing the active boronic acid in situ under the reaction conditions.[4]

References

- 1. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The acid promoted Petasis reaction of organotrifluoroborates with imines and enamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 8. Synthesis of fluorinated amphoteric organoborons via iodofluorination of alkynyl and alkenyl MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rh-Catalyzed arylation of fluorinated ketones with arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pure.rug.nl [pure.rug.nl]

The Carbamoyl Group: A Key Modulator of Boronic Acid Reactivity and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract